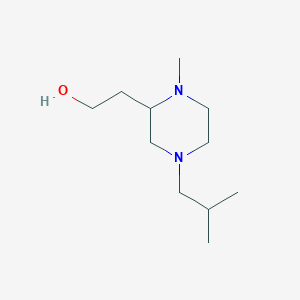
2-(4-isobutyl-1-methyl-2-piperazinyl)ethanol
Descripción general
Descripción
2-(4-isobutyl-1-methyl-2-piperazinyl)ethanol, also known as IMPE, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology.
Mecanismo De Acción
The exact mechanism of action of 2-(4-isobutyl-1-methyl-2-piperazinyl)ethanol is not fully understood. However, it is believed to act as a modulator of neurotransmitter systems in the brain, particularly dopamine and serotonin. It has been shown to increase the release of these neurotransmitters, leading to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to its analgesic, anxiolytic, and antipsychotic effects. In addition, it has been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-isobutyl-1-methyl-2-piperazinyl)ethanol is its high affinity for several neurotransmitter receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-(4-isobutyl-1-methyl-2-piperazinyl)ethanol. One area of research is the development of more selective and potent derivatives of this compound that can be used to study specific neurotransmitter systems in the brain. Another area of research is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of neurological and psychiatric disorders. Finally, the development of new synthetic methods for this compound and its derivatives may lead to the discovery of novel compounds with unique pharmacological properties.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to have a wide range of pharmacological activities, including analgesic, anxiolytic, and antipsychotic effects. Its high affinity for several neurotransmitter receptors makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, its potential toxicity may limit its use in certain experimental settings. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-(4-isobutyl-1-methyl-2-piperazinyl)ethanol has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of pharmacological activities, including analgesic, anxiolytic, and antipsychotic effects. In addition, it has been found to have a high affinity for several neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors.
Propiedades
IUPAC Name |
2-[1-methyl-4-(2-methylpropyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-10(2)8-13-6-5-12(3)11(9-13)4-7-14/h10-11,14H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPSRGOTMBFYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(C(C1)CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethoxybenzyl)-3-[1-(4-ethylbenzyl)-3-piperidinyl]propanamide](/img/structure/B3922038.png)
![1-{1-[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]-4-piperidinyl}-3-methyl-1-butanol](/img/structure/B3922045.png)
acetyl]carbonohydrazonoyl}-2-furyl)methyl]-N'-phenylethanediamide](/img/structure/B3922051.png)
![5-(3-bromobenzylidene)-3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3922054.png)
![(1,3-benzothiazol-2-ylmethyl){[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methylamine](/img/structure/B3922056.png)
![5-nitro-2-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B3922062.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3922078.png)
![N-[(6-methyl-2-pyridinyl)methyl]-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B3922082.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B3922096.png)
amino]-N-methylpropanamide](/img/structure/B3922104.png)
![5-[(2-sec-butylphenoxy)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B3922109.png)
![3-[(3-chloro-4-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3922122.png)
![3-(4-fluorophenyl)-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-3-phenylpropanamide](/img/structure/B3922123.png)
